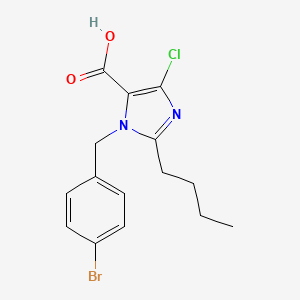

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone

Übersicht

Beschreibung

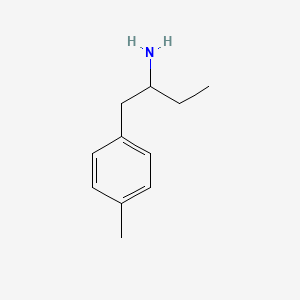

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone, commonly known as NNK, is a potent carcinogen found in tobacco smoke. It is formed during the curing and processing of tobacco leaves and is a major contributor to the development of lung cancer in smokers. NNK is also present in other tobacco products, such as smokeless tobacco and e-cigarettes.

Wissenschaftliche Forschungsanwendungen

Identification as a Urinary Metabolite in Rodents : A study identified 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)]-1-butanone as a urinary metabolite of NNK in rodents, signifying its role in the metabolism of tobacco-specific nitrosamines and potential as a biomarker for NNK exposure (Desai et al., 1993).

Mutagenicity Analysis through Deuterium Substitution : Research examining the mutagenicity of NNK via deuterium substitution provided insights into the importance of hydroxylation processes in NNK mutagenesis, which could be applicable to 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)]-1-butanone (Hecht et al., 1983).

Metabolism by Human Cytochrome P450 and Inhibition Studies : Studies on the metabolism of NNK by human cytochrome P450 and its inhibition by compounds like phenethyl isothiocyanate offer insights into the metabolic pathways and potential inhibition strategies for derivatives like 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)]-1-butanone (Smith et al., 1996).

Study of Glucuronide Conjugate Metabolism in Rats : Research into the metabolism of a glucuronide conjugate of NNK in rats contributes to understanding the metabolic fate and potential activation of carcinogenic intermediates from metabolites like 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)]-1-butanone (Atawodi et al., 2009).

Microsomal Alpha-Hydroxylation Studies : Investigations into the alpha-hydroxylation of NNK in microsomal preparations provide key insights into the metabolic pathways that could influence the formation and activity of 4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)]-1-butanone (Peterson et al., 1991).

Eigenschaften

IUPAC Name |

N-methyl-N-[4-oxo-4-(6-oxo-1H-pyridin-3-yl)butyl]nitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-13(12-16)6-2-3-9(14)8-4-5-10(15)11-7-8/h4-5,7H,2-3,6H2,1H3,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIBWRJVURQTOPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(=O)C1=CNC(=O)C=C1)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50858078 | |

| Record name | N-Methyl-N-[4-oxo-4-(6-oxo-1,6-dihydropyridin-3-yl)butyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Methylnitrosamino)-1-[3-(6-hydroxypyridyl)-1-butanone | |

CAS RN |

151028-45-4 | |

| Record name | N-Methyl-N-[4-oxo-4-(6-oxo-1,6-dihydropyridin-3-yl)butyl]nitrous amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50858078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B586926.png)

![N-[2-[5-[(3As,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B586927.png)